molecular formula C18H19N9 B6447476 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine CAS No. 2640882-26-2

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine

Número de catálogo: B6447476
Número CAS: 2640882-26-2
Peso molecular: 361.4 g/mol
Clave InChI: NVJRXERMLAMEQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-methylpyrazole moiety and a piperazine-linked pyrazolo[1,5-a]pyrazine group. These fragments are known to enhance binding affinity to enzyme active sites and improve pharmacokinetic properties .

Propiedades

IUPAC Name

4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9/c1-14-5-8-27(23-14)17-3-2-16(21-22-17)24-10-12-25(13-11-24)18-15-4-6-20-26(15)9-7-19-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJRXERMLAMEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

(a) RET Kinase Inhibitors (Formula I-IV)

Compounds such as 4-(6-(4-((6-methoxypyridin-3-yl)methyl)piperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Formula I) share structural similarities with the target compound. Both incorporate pyrazolo[1,5-a]pyrazine/pyridine and piperazine linkers, which are critical for RET kinase inhibition. The piperazine group enhances solubility and facilitates interactions with hydrophobic kinase pockets .

(b) JAK Inhibitors

The JAK inhibitor (1r,3r)-3-(cyanomethyl)-3-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-1H-pyrazol-1-yl}cyclobutane-1-carbonitrile (WHO List 87) features a pyrazolo[1,5-a]pyrazine-piperazine-pyrazole scaffold. Unlike the target compound, this molecule includes a cyclobutane-carbonitrile group, which likely improves metabolic stability and selectivity for JAK over other kinases .

(c) LDN193189 (DM-3189)

4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (LDN193189) replaces pyridazine with pyrazolo[1,5-a]pyrimidine but retains the piperazine linker. It is a research-grade compound with a molecular weight of 406.5 g/mol and ≥95% purity, highlighting the role of piperazine in optimizing drug-like properties .

Pharmacological and Therapeutic Implications

  • Kinase Selectivity : The pyrazolo[1,5-a]pyrazine moiety in the target compound and its analogs is associated with ATP-competitive kinase binding. Substituent variations (e.g., cyclobutane in JAK inhibitors) dictate selectivity profiles .
  • Therapeutic Potential: RET inhibitors (Formula I) target cancers like medullary thyroid carcinoma, while JAK inhibitors treat autoimmune disorders. The target compound’s therapeutic niche depends on its kinase specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.